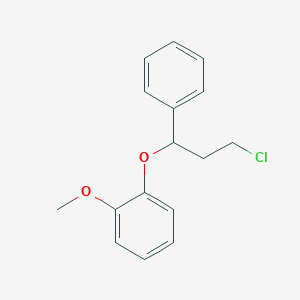
3-(Phenylselanyl)oxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylselanyl)oxepan-2-one is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound features a six-membered oxepane ring with a phenylselanyl group attached to the third carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylselanyl)oxepan-2-one typically involves the oxidative selenofunctionalization of allenes. This process can be achieved through metal-free oxidative selenofunctionalization reactions using organoselenium and 1-fluoropyridinium reagents . The reaction conditions often include the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylselanyl)oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other oxidized selenium species.
Reduction: Reduction reactions can convert the selenium moiety to selenides or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Wissenschaftliche Forschungsanwendungen
3-(Phenylselanyl)oxepan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s biological activity makes it a candidate for studying selenium’s role in biological systems.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of selenium.
Wirkmechanismus
The mechanism of action of 3-(Phenylselanyl)oxepan-2-one involves its interaction with biological molecules through its selenium moiety. Selenium can participate in redox reactions, influencing various biochemical pathways. The compound may target specific enzymes or proteins, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Selenylindoles: These compounds also contain selenium and have shown significant biological activity, including antitumor effects.
Selenoxides: Oxidized forms of organoselenium compounds that exhibit different reactivity and biological properties.
Uniqueness
3-(Phenylselanyl)oxepan-2-one is unique due to its specific structure, which combines an oxepane ring with a phenylselanyl group.
Eigenschaften
CAS-Nummer |
57205-08-0 |
|---|---|
Molekularformel |
C12H14O2Se |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
3-phenylselanyloxepan-2-one |
InChI |
InChI=1S/C12H14O2Se/c13-12-11(8-4-5-9-14-12)15-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
InChI-Schlüssel |
CMJRNLKGTTXBCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(=O)C(C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)
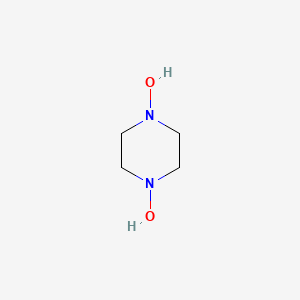
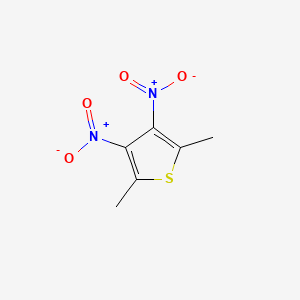
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
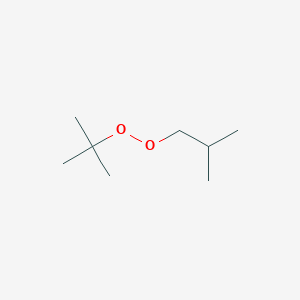

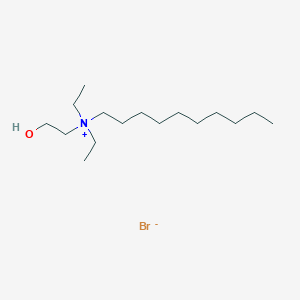

![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
